Meta-Methyl Substitution vs. Para-Fluoro and Para-Methoxy Analogs: Calculated LogP and Lipophilic Ligand Efficiency (LLE) Comparison
The 3-methylphenoxy group in the target compound yields a distinct lipophilicity profile compared to para-substituted analogs in the same scaffold series. Based on the molecular structures, the target compound (meta-methyl, ether-linked) is predicted to have an intermediate logP between the more lipophilic 2-(4-fluorophenyl) analog and the less lipophilic 2-(4-methoxyphenyl) analog [1]. This difference in logP directly impacts Lipophilic Ligand Efficiency (LLE = pIC50 - logP), a critical metric for prioritizing hit compounds in drug discovery. For a target where both compounds show similar potency, the meta-methyl analog would offer superior LLE, translating to potentially better developability profiles [2].
| Evidence Dimension | Predicted logP and impact on LLE |
|---|---|
| Target Compound Data | Target compound: logP estimated ~2.5 (meta-methylphenoxy; C19H20N4O2, MW 336.4) [3] |
| Comparator Or Baseline | 2-(4-fluorophenyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide (para-fluoro; MW 322.3); 2-(4-methoxyphenyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide (para-methoxy; MW 334.4) [1] |
| Quantified Difference | Meta-methyl substitution provides an additional ~0.3–0.5 logP units relative to the para-methoxy analog, while being ~0.2–0.4 units lower than the para-fluoro analog (estimated from fragment-based contributions) [2] |
| Conditions | In silico logP calculation using consensus fragment-based method (XLogP3/ALogPS) |
Why This Matters
The balanced logP of the target compound may offer a more favorable LLE profile, making it a preferred candidate for target-based screening campaigns where both potency and developability are early selection criteria.
- [1] Kuujia.com. CAS 2097924-67-7 and CAS 2097924-68-8: 2-(4-Methoxyphenyl)- and 2-(4-Fluorophenyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide [Technical Datasheets]. View Source
- [2] Leeson, P.D. and Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery, 6(11), 881-890. View Source
- [3] J-GLOBAL. 2-(3-methylphenoxy)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide. Japan Science and Technology Agency. View Source
